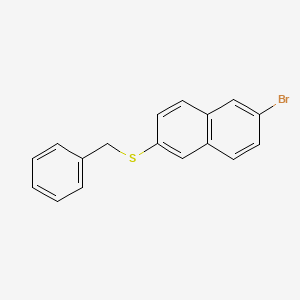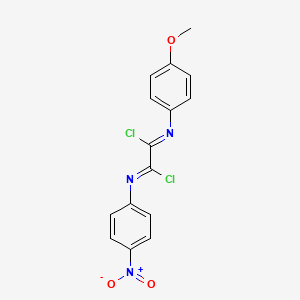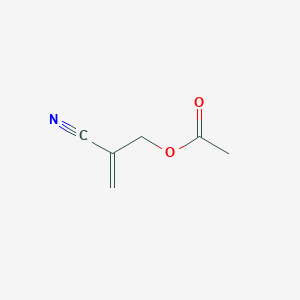![molecular formula C15H13ClN2O2 B12523305 4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol CAS No. 680613-32-5](/img/structure/B12523305.png)
4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a phenol group and a chloro-substituted indazole ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide or ethylene glycol under basic conditions.
Phenol Group Introduction: The phenol group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild temperatures.
Substitution: Nucleophiles (amines, thiols), polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenethyl alcohol:
4-(2-Hydroxyethyl)phenol: Similar to tyrosol but with different substitution patterns.
Uniqueness
4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol is unique due to the presence of the indazole ring and the chloro substitution, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
680613-32-5 |
|---|---|
Fórmula molecular |
C15H13ClN2O2 |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
4-[7-chloro-1-(2-hydroxyethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-3-1-2-12-14(10-4-6-11(20)7-5-10)17-18(8-9-19)15(12)13/h1-7,19-20H,8-9H2 |
Clave InChI |
HIFJTWWTIMWPIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N(N=C2C3=CC=C(C=C3)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)
![Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-](/img/structure/B12523260.png)

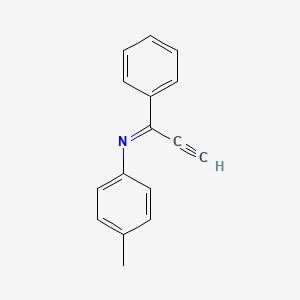
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)
![(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B12523299.png)
![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
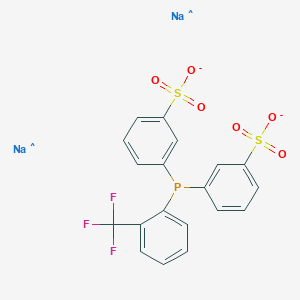
![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)
